molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5524421
M. Wt: 332.15 g/mol
InChI Key: UVOUCPNNCCULIA-UHFFFAOYSA-N
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Description

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives and Their Properties : Research into 1,3,4-oxadiazole derivatives, such as the one mentioned, has shown significant interest due to their diverse applications. For instance, studies on 1,3,4-Oxadiazolecopper(II) derivatives derived from thiosemicarbazone complexes highlight the synthesis of complex compounds with potential for varied applications, including magnetic and structural properties (Gómez-Saiz et al., 2003).

  • Antimicrobial Activities : Compounds incorporating 1,2,4-oxadiazol-3-yl structures have been evaluated for their antimicrobial activities. For example, synthesis and microbiological evaluation of new Naphthalene-1,4-diones with oxadiazole fragments showed potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Voskienė et al., 2012).

Material Science and Catalysis

  • Corrosion Inhibition : Aryl pyrazolo pyridines, which share a structural similarity with the compound , have been studied for their corrosion inhibition properties on metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion-related damage (Sudheer & Quraishi, 2015).

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOUCPNNCCULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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